molecular formula C15H13FN2O2S B12861023 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12861023
M. Wt: 304.3 g/mol
InChI Key: IFDAOSWFQMRLLW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a fluorine atom, a methyl group, and a sulfonyl group attached to a pyrrolopyridine core, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. One common synthetic route involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired pyrrolopyridine derivative .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Kinase Inhibition

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). These kinases are implicated in various diseases, including cancer and metabolic disorders. The inhibition of SGK-1 can potentially lead to therapeutic strategies for conditions characterized by aberrant kinase activity.

Anti-inflammatory Properties

Compounds within this class have been explored for their anti-inflammatory properties. The presence of the sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

Preliminary studies suggest that 1H-Pyrrolo[2,3-b]pyridine derivatives may possess antimicrobial properties. This could be linked to their ability to interfere with bacterial signaling pathways or inhibit essential bacterial enzymes.

Synthesis and Derivatives

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that can include nucleophilic substitutions and electrophilic aromatic substitutions. The presence of electron-withdrawing groups such as sulfonyl and fluorine enhances the reactivity of these compounds, allowing for diverse synthetic pathways.

Synthetic Routes

Common synthetic routes include:

  • Coupling reactions with aryl halides under palladium-catalyzed conditions.
  • Formation through cyclization reactions involving appropriate precursors.

Comparative Analysis of Related Compounds

To understand the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives better, a comparison with structurally similar compounds can provide insights into their pharmacological profiles.

Compound NameSimilarityKey Features
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1.00Contains similar sulfonyl group; halogenated
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile0.77Contains carbonitrile substituent; different position
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.77Brominated variant; different halogen
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.70Chlorinated variant; similar sulfonamide structure
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine0.67Different bicyclic structure; similar functional groups

Case Study 1: SGK-1 Inhibition

A study demonstrated that specific derivatives of 1H-Pyrrolo[2,3-b]pyridine effectively inhibited SGK-1 activity in vitro. The results indicated a dose-dependent response with IC50 values comparable to established kinase inhibitors used in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of a derivative were assessed in a murine model of inflammation. The compound significantly reduced pro-inflammatory cytokines and exhibited a favorable safety profile.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves targeting FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and survival, ultimately leading to cancer cell death.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- include other pyrrolopyridine derivatives with varying substituents. For example, 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]- is a closely related compound with a fluorine atom at a different position . These compounds share similar biological activities but may differ in their potency and selectivity towards specific FGFR isoforms. The unique combination of substituents in 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- contributes to its distinct pharmacological profile and potential therapeutic advantages.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives, particularly 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is primarily noted for its inhibitory effects on various molecular targets, including fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs), making it a promising candidate for cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrrolo[2,3-b]pyridine core with specific substituents that enhance its biological activity. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position contributes to its unique chemical properties, influencing lipophilicity and receptor binding affinity.

PropertyValue
IUPAC Name4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC8H7FN2
Molecular Weight151.15 g/mol
CAS Number898746-42-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has shown potent inhibitory effects on FGFRs, which are implicated in various cancers. The mechanism involves binding to the active site of FGFRs, thereby preventing downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt from being activated.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits significant anti-proliferative effects on cancer cell lines. For instance, in one study, the compound displayed IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating strong inhibition potential . Furthermore, it was shown to induce apoptosis in breast cancer cells (4T1 cell line) and inhibit their migration and invasion capabilities .

Case Studies

  • FGFR Inhibition : A study reported that the compound effectively inhibited FGFR signaling in various cancer models, leading to reduced tumor growth in vivo .
  • PDE4B Inhibition : Another research highlighted the compound's role as a selective inhibitor of PDE4B, demonstrating its potential in treating inflammatory conditions by significantly reducing TNF-α release from macrophages .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly alter biological activity. For example:

  • Substituting different groups at the 2-position affects binding affinity and selectivity towards FGFRs.
  • The introduction of various functional groups can enhance or diminish the inhibitory potency against PDEs.

Table 2: SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
2MethylIncreased potency
4FluorineEnhanced stability
VariousAromatic ringsVariable effects on selectivity

Properties

IUPAC Name

4-fluoro-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-11(2)9-13-14(16)7-8-17-15(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDAOSWFQMRLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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